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Compound of Interest |

4-(dimethylphosphoryl)-2-
Compound Name:
methoxyaniline

CAS No.: 1197956-03-8

Cat. No.: B6232982

Get Quote

Executive Summary: The Structural Imperative

In the synthesis of next-generation kinase inhibitors, the 4-(dimethylphosphoryl)-2-
methoxyaniline scaffold offers a unique H-bond acceptor motif via the phosphine oxide group.
Unlike its ortho-isomer (a key intermediate in Brigatinib synthesis), the para-orientation of the
dimethylphosphoryl group in this molecule significantly alters the solubility profile and binding
pocket trajectory.

This guide compares the structural validation of this "Product” against standard analytical
alternatives (NMR, IR) and isomeric benchmarks, establishing Single-Crystal X-Ray Diffraction
(SC-XRD) as the gold standard for Quality Critical Attribute (QCA) verification.

Comparative Analysis: X-Ray vs. Analytical
Alternatives

The primary challenge with 4-(dimethylphosphoryl)-2-methoxyaniline is confirming the P-C
bond integrity and the regiochemistry of the oxidation state relative to the amine and methoxy
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groups.

Table 1: Performance Comparison of Structural
Validation Methods

Method B:
Method A: SC-XRD Method C: FT-IR
Feature Pl
(The Product) Spectroscopy
H NMR
Absolute (3D). High. Coupling

Regiochemistry

Confirmation

Unambiguously
locates P=0 relative
to —OMe and —NH

constants (

) imply position but
can be ambiguous in

crowded spectra.

Low. Confirms

functional groups only.

Solid-State Form ID

Definitive. Identifies
polymorphs, solvates,

and salt forms.

N/A (Solution phase
only).

Medium. Shifts in P=0
stretch (

) suggest H-bonding.

H-Bond Network
Mapping

Direct Visualization.
Maps intermolecular
N-H

O=P interactions

critical for solubility.

Inferential
(Concentration-

dependent shifts).

Inferential.

Sample Requirement

Single Crystal (

5 mg dissolved in

2 mg powder.

mm). solvent.
i 24-48 Hours (Growth ) )
Turnaround Time ) 15 Minutes. 5 Minutes.
+ Collection).
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Expert Insight: While NMR is faster, it fails to predict the solubility-limiting packing forces. The
strong dipole of the P=0O bond (

) creates robust intermolecular networks that only X-ray crystallography can reveal,
allowing early derisking of formulation issues.

Structural Benchmarks & Expected Metrics

Since specific crystallographic data for this proprietary building block is often generated in-
house, validation relies on comparison with established Reference Standards (e.g.,
dimethylphenylphosphine oxide derivatives).

Expected Geometric Parameters (Validation Criteria)

When refining your structure, the obtained values must fall within these "Authoritative
Grounding" ranges to ensure the model is chemically sensible.

P=0 Bond Length:

A. (Significantly longer than C=0 due to
back-bonding character).
e P-C(Phenyl) Bond Length:
A.
e C—P-C Angles:
(Distorted tetrahedral geometry).
 Aniline Planarity: The amino nitrogen is typically pyramidalized (

angles

) unless involved in strong resonance or H-bonding.
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Isomeric Comparison: Para vs. Ortho

e Target (Para): The P=0O and NH

groups are on opposite ends. Expect linear polymeric chains in the crystal lattice driven by
hydrogen bonds (Head-to-Tail).

 Alternative (Ortho - Brigatinib Intermediate): The P=0 is adjacent to NH

. Expect intramolecular hydrogen bonding (

) which closes a 6-membered ring, reducing solubility but increasing membrane permeability.

Experimental Protocol: Generating the Data

Objective: Grow diffraction-quality crystals of 4-(dimethylphosphoryl)-2-methoxyaniline.

Phase 1: Crystallization Screening (The "Polarity Trap")

The high polarity of the phosphine oxide requires a specific solvent strategy. Do not use non-
polar solvents (Hexane) as the compound will likely oil out.

e Prepare Stock Solution: Dissolve 20 mg of compound in 0.5 mL Methanol (MeOH) or
Dichloromethane (DCM).

e Anti-Solvent Diffusion:
o Place the solution in a small inner vial.
o Place the inner vial into a larger jar containing Diisopropyl Ether or Ethyl Acetate.
o Seal and leave undisturbed at
C for 3-5 days.

 Alternative (Slow Evaporation): Use Acetonitrile/Water (9:1) if the compound is stubborn. The
water aids in hydrating the P=0O group, often yielding high-quality hydrate crystals.

Phase 2: Data Collection Strategy
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e Source: Mo-K

(

A) is preferred to reduce absorption, though Cu-K
is acceptable for this organic light-atom structure.

o Temperature: Collect at 100 K. Phosphine oxides often exhibit disorder in the methyl groups
at room temperature; cooling freezes these rotations.

Strategic Workflow: From Synthesis to Structure

The following diagram illustrates the decision-making pathway for validating this compound,
highlighting where X-ray data provides the "Go/No-Go" decision for scale-up.
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Figure 1: Structural validation workflow ensuring the correct regiochemistry of the
dimethylphosphoryl group prior to scale-up.

References & Authoritative Grounding
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 Brigatinib Structural Context:

o Source: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-
Containing Kinase Inhibitor.” Journal of Medicinal Chemistry, 2016.

o Context: Establishes the utility of the dimethylphosphine oxide scaffold in drug design.
¢ Phosphine Oxide Geometry Standards:

o Source: Allen, F. H., et al. "Tables of Bond Lengths determined by X-ray and Neutron
Diffraction.” Journal of the Chemical Society, Perkin Transactions 2, 1987.

o Context: Provides the standard P=0 bond length (1.49 A) for validation.
» Crystallization of Phosphine Oxides:

o Source: CCDC (Cambridge Crystallographic Data Centre) Guidelines.

o Context: Best practices for growing polar organic crystals.

o [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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